molecular formula C11H17N3O3S2 B5818024 N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide

N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide

Cat. No. B5818024
M. Wt: 303.4 g/mol
InChI Key: QJDOWCNQTGOAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, also known as FN-1501, is a small molecule compound that has gained attention due to its potential therapeutic applications. FN-1501 is a piperazine derivative and belongs to the class of compounds known as carbothioamides.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide is not fully understood. It is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of certain cytokines, which are involved in inflammation. N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in these cells. In addition, N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been found to have antiviral properties, inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has several advantages for laboratory experiments. It is a small molecule compound, which makes it easier to synthesize and study. N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been shown to have low toxicity, making it a safer compound to work with. However, one limitation of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide. One area of research is the development of more efficient synthesis methods for N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, which could increase its yield and purity. Another area of research is the study of the mechanism of action of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, which could lead to the development of more targeted therapies. Additionally, the potential therapeutic applications of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide in the treatment of cancer, inflammation, and viral infections could be further explored. Finally, the development of more soluble forms of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide could increase its efficacy in laboratory experiments.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide involves the reaction of 2-furylacetonitrile with methylsulfonyl chloride, followed by the reaction with piperazine-1-carbothioamide. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide or dimethyl sulfoxide. The yield of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide obtained by this method is around 50%.

Scientific Research Applications

N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antiviral properties. N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been found to be effective against drug-resistant bacteria and fungi.

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methylsulfonylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S2/c1-19(15,16)14-6-4-13(5-7-14)11(18)12-9-10-3-2-8-17-10/h2-3,8H,4-7,9H2,1H3,(H,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDOWCNQTGOAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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